2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone

Overview

Description

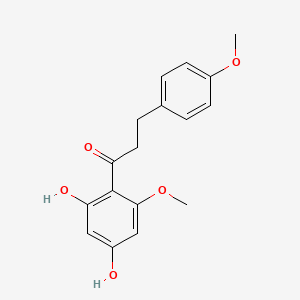

“2’,4’-Dihydroxy-4,6’-dimethoxydihydrochalcone” is a dihydrochalcone compound . It is isolated from Iryanthera juruensis Warb and is a major cytotoxic metabolite when tested against a panel of cancer cell lines .

Molecular Structure Analysis

The empirical formula of “2’,4’-Dihydroxy-4,6’-dimethoxydihydrochalcone” is C17H18O5 . Its molecular weight is 302.32 .Scientific Research Applications

Antitumor Activity

“2’,4’-Dihydroxy-4,6’-dimethoxydihydrochalcone” is a type of dihydrochalcone that has been found to exhibit chemopreventive and antitumor activity . It has been shown to augment TRAIL (tumor necrosis factor-related apoptosis-inducing ligand)-mediated apoptosis in LNCaP prostate cancer cells . This suggests that it could be a potential therapeutic agent for prostate cancer.

Antiinflammatory Activity

Dihydrochalcones, including “2’,4’-Dihydroxy-4,6’-dimethoxydihydrochalcone”, have been found to display significant antiinflammatory activity . This makes them potential candidates for the development of new antiinflammatory drugs.

Cytotoxicity

“2’,4’-Dihydroxy-4,6’-dimethoxydihydrochalcone” has been identified as a major cytotoxic metabolite when tested against a panel of cancer cell lines . This suggests that it could be used in the development of new anticancer drugs.

Chemoprevention

Dihydrochalcones, including “2’,4’-Dihydroxy-4,6’-dimethoxydihydrochalcone”, have been found to play a significant role in the chemoprevention of prostate cancer . This suggests that they could be used as preventative therapies for this disease.

Antioxidant Properties

Dihydrochalcones are known to exert multiple biological activities, including antioxidant properties . This suggests that “2’,4’-Dihydroxy-4,6’-dimethoxydihydrochalcone” could be used in the development of new antioxidant drugs.

Antiinflammatory Activity in Cyathostemma Argenteum

“2’,4’-Dihydroxy-4,6’-dimethoxydihydrochalcone” has been isolated from the leaves and twigs of Cyathostemma argenteum, where it displayed significant antiinflammatory activity . This suggests that it could be used in the development of new antiinflammatory drugs derived from natural plants.

Mechanism of Action

Target of Action

The primary targets of the compound 2’,4’-Dihydroxy-4,6’-dimethoxydihydrochalcone are cancer cells . This compound is a major cytotoxic metabolite when tested against a panel of cancer cell lines .

Mode of Action

It is known that it exhibits cytotoxic activity against cancer cells . This suggests that it may interact with cellular components or processes that are critical for the survival and proliferation of these cells.

Biochemical Pathways

Given its cytotoxic activity, it is likely that it interferes with pathways that are essential for cell growth and division .

Result of Action

The primary result of the action of 2’,4’-Dihydroxy-4,6’-dimethoxydihydrochalcone is the death of cancer cells . This is likely due to the disruption of critical cellular processes, leading to cell death.

properties

IUPAC Name |

1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O5/c1-21-13-6-3-11(4-7-13)5-8-14(19)17-15(20)9-12(18)10-16(17)22-2/h3-4,6-7,9-10,18,20H,5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGAQUVXWXIVPKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348414 | |

| Record name | 2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone | |

CAS RN |

75679-58-2 | |

| Record name | 2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the natural sources of 2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone and what other compounds are often found alongside it?

A1: 2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone has been isolated from several plant species, particularly those belonging to the Annonaceae family. This includes the leaves of Ellipeia cuneifolia [] and the aerial parts of Goniothalamus gardneri. [] Interestingly, this compound is often found alongside other flavonoids and dihydrochalcones. For instance, in Ellipeia cuneifolia, it was isolated along with uvangoletin and 2',4',6'-trihydroxy-4-methoxy-dihydrochalcone. [] Similarly, in Goniothalamus gardneri, it was found alongside compounds like flavokawain A, 4,2',4'-trihydroxy-6'-methoxydihydrochalcone, naringenin trimethyl ether, and tsugafolin. [] This co-occurrence suggests potential synergistic bioactivities and warrants further investigation.

Q2: What is the reported cytotoxic activity of 2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone?

A2: While the provided research papers [, ] focus on isolation and structural characterization, a separate study [] demonstrated the cytotoxic activity of 2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone. This study tested the compound against eight human tumor cell lines and two non-tumorigenic cell lines. Although specific results weren't detailed in the abstract, the study indicates promising antiproliferative activity, highlighting the need for further research into its mechanism of action and potential therapeutic applications.

Q3: How was the structure of 2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone elucidated?

A3: Researchers employed a combination of spectroscopic techniques to determine the structure of 2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone. These included Nuclear Magnetic Resonance (NMR) spectroscopy, both 1D and 2D, Liquid Chromatography-Mass Spectrometry (LCMS), Ultraviolet-Visible (UV) spectroscopy, and Infrared (IR) spectroscopy. [] By analyzing the data obtained from these techniques and comparing it to existing literature, the researchers were able to confidently identify and confirm the structure of this dihydrochalcone.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.